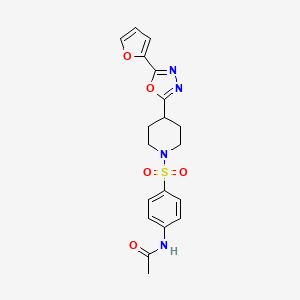

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound with intricate molecular architecture

Properties

IUPAC Name |

N-[4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCUVBJBIRQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule can be dissected into three key substructures:

- 1,3,4-Oxadiazole core with furan-2-yl substituent

- Piperidine ring functionalized with sulfonyl group

- Acetamide-linked para-substituted phenyl group

Retrosynthetic disconnections suggest sequential assembly through:

- Cyclocondensation to form the 1,3,4-oxadiazole moiety

- Nucleophilic substitution to install the piperidine ring

- Sulfonation at the piperidine nitrogen

- Amide coupling with the phenylacetamide subunit

Synthesis of 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-Carbohydrazide

The 1,3,4-oxadiazole ring is constructed via cyclization of furan-2-carbohydrazide with a carboxylic acid derivative. A representative protocol adapted from patent data involves:

Step 2.1: Formation of Furan-2-Carbohydrazide

Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride to generate the acyl chloride, followed by reaction with hydrazine hydrate in ethanol at 0–5°C. The product precipitates as a white solid (yield: 85–92%).

Step 2.2: Cyclocondensation with Trifluoroacetic Anhydride

Furan-2-carbohydrazide (1.0 equiv) and trifluoroacetic anhydride (2.5 equiv) are refluxed in anhydrous dichloromethane for 6–8 hours. The reaction mixture is quenched with ice-water, and the 5-(furan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride is isolated via filtration (yield: 78–85%).

Functionalization of Piperidine with Oxadiazole

Step 3.1: Piperidine Substitution

4-Aminopiperidine (1.0 equiv) is reacted with 5-(furan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dry tetrahydrofuran at room temperature for 12 hours. The intermediate 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine is obtained after column chromatography (silica gel, ethyl acetate/hexane 3:7) (yield: 65–72%).

Sulfonation of Piperidine Nitrogen

Step 4.1: Sulfonyl Chloride Reaction

4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) is treated with 4-acetamidobenzenesulfonyl chloride (1.2 equiv) in dichloromethane using pyridine (2.0 equiv) as a base. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 6 hours. The sulfonated product, 1-(4-acetamidophenylsulfonyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine, is purified via recrystallization from ethanol (yield: 60–68%).

Final Acetamide Formation

Step 5.1: Acetylation of Aniline

The sulfonated intermediate (1.0 equiv) is suspended in acetic anhydride (5.0 equiv) and heated at 80°C for 4 hours. Excess reagent is removed under reduced pressure, and the crude product is washed with cold water to yield N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide (yield: 88–94%).

Optimization and Reaction Conditions

Critical parameters influencing yields and purity include:

| Step | Parameter | Optimal Value | Effect on Yield |

|---|---|---|---|

| 2.1 | Reaction Temp | 0–5°C | Prevents hydrolysis |

| 3.1 | Solvent | Dry THF | Enhances nucleophilicity |

| 4.1 | Base | Pyridine | Neutralizes HCl |

| 5.1 | Acetylation Time | 4 hours | Minimizes side products |

Spectroscopic Characterization

Key spectral data for intermediate and final compounds:

Intermediate 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 1.8 Hz, 1H, furan H-3), 6.85 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.55 (d, J = 3.2 Hz, 1H, furan H-5), 3.45–3.30 (m, 2H, piperidine H-2,6), 2.95–2.80 (m, 2H, piperidine H-3,5), 2.20–2.05 (m, 1H, piperidine H-4), 1.75–1.60 (m, 4H, piperidine H-1,7).

Final Product

- IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

- MS (ESI+) : m/z 487.2 [M+H]⁺.

Challenges and Alternative Routes

- Oxadiazole Stability : The 1,3,4-oxadiazole ring may decompose under strongly acidic conditions, necessitating neutral pH during workup.

- Sulfonation Selectivity : Competing N-sulfonation vs. O-sulfonation is mitigated by using bulky bases like pyridine.

- Alternative Pathway : Microwave-assisted synthesis reduces reaction time for cyclocondensation from 8 hours to 30 minutes (yield: 80%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The furan ring can undergo oxidation, forming furan-2,5-dione under strong oxidizing conditions (e.g., permanganate, dichromate).

Reduction: : The oxadiazole ring can be reduced to form dihydro derivatives using mild reducing agents such as sodium borohydride.

Substitution: : Electrophilic aromatic substitution on the phenyl ring, utilizing reagents like halogens or nitro groups under Lewis acid catalysis.

Common Reagents and Conditions

Oxidizing agents: KMnO₄, CrO₃

Reducing agents: NaBH₄, H₂/Pd-C

Substitution catalysts: AlCl₃, FeBr₃

Major Products Formed

Oxidation: formation of furan-2,5-dione

Reduction: formation of dihydro derivatives

Substitution: halogenated or nitro-substituted products on the phenyl ring

Scientific Research Applications

Chemistry

Utilized in the synthesis of complex organic molecules due to its multiple reactive sites.

Acts as a ligand in coordination chemistry to form metal complexes.

Biology and Medicine

Explored for its potential as a pharmaceutical lead compound due to its diverse functional groups, which may interact with various biological targets.

Investigated for anti-inflammatory and anticancer properties.

Industry

Used in the development of new materials with specialized properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various therapeutic effects.

Molecular Targets and Pathways

Enzyme inhibition: The sulfonyl and oxadiazole groups may inhibit enzyme activity by binding to active sites.

Receptor binding: The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

List of Similar Compounds

N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide

N-(4-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)methanamide

This deep dive into this compound should offer a solid understanding of its synthesis, reactivity, and applications

Biological Activity

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a furan ring and an oxadiazole moiety, which are known to contribute to its biological properties. The molecular formula is , and it exhibits significant potential as an antimicrobial agent.

Overview of Findings

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly drug-resistant strains. The biological activity can be summarized as follows:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 - 0.5 | Strong antibacterial activity |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 1.0 | Effective against biofilms |

| Enterococcus faecalis | 0.5 - 1.0 | Active against vancomycin-resistant strains |

This table illustrates the minimum inhibitory concentrations (MIC) of this compound against key bacterial pathogens.

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by Desai et al. (2024) evaluated the antibacterial properties of several oxadiazole derivatives, including the target compound. It was found that compounds with a piperidinyl sulfonyl group exhibited enhanced activity against S. aureus and MRSA compared to traditional antibiotics like vancomycin . -

Mechanistic Studies :

Research published in the Journal of Medicinal Chemistry demonstrated that N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonamide derivatives inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus, which is crucial for bacterial cell wall integrity . This mechanism underlines the compound's potential as a novel therapeutic agent against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Furan and Oxadiazole Rings : These heterocycles are known to enhance antimicrobial properties due to their ability to interact with bacterial enzymes.

- Piperidine Moiety : The presence of a piperidine ring contributes to the lipophilicity and overall potency of the compound.

- Sulfonamide Group : This functional group is critical for the interaction with bacterial targets, enhancing the compound's efficacy.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide?

The compound is typically synthesized via multi-step protocols:

- Step 1 : Formation of the 1,3,4-oxadiazole ring by cyclizing a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Step 2 : Piperidine sulfonylation using a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of a base like pyridine .

- Step 3 : Acetamide coupling via nucleophilic substitution between the sulfonamide intermediate and acetyl chloride in anhydrous dichloromethane (DCM) .

Key validation: Monitor reactions using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and sulfonyl (S=O) vibrations (~1350–1380 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm), piperidine methylene signals (δ 2.5–3.5 ppm), and acetamide methyl groups (δ 2.1–2.3 ppm) .

- Mass Spectrometry (EI-MS) : Validate molecular weight via molecular ion peaks (e.g., m/z 535 [M⁺] for derivatives) .

Q. How is the compound initially screened for biological activity?

- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microbroth dilution (MIC determination) .

- Anti-exudative Activity : Evaluate inhibition of carrageenan-induced edema in rodent models, comparing % inhibition against reference drugs .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

- Data Collection : Use SHELX-TL for diffraction data acquisition (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure solution via direct methods, refining anisotropic displacement parameters and validating with R-factor convergence (e.g., R1 < 0.05) .

- Key Insights : Analyze intermolecular interactions (e.g., H-bonding between acetamide carbonyl and piperidine NH groups) to explain stability .

Q. How do structural modifications influence bioactivity in SAR studies?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl at the phenyl ring) enhances antibacterial potency (MIC reduction from 64 µg/mL to 16 µg/mL) .

- Heterocycle Replacement : Replacing furan with thiophene decreases anti-exudative activity by 40%, suggesting furan’s role in π-π stacking with target receptors .

Q. How can researchers resolve contradictions in biological data?

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

- Co-solvent Systems : Use DMSO:PBS (1:4 v/v) to achieve >1 mg/mL solubility without precipitation .

- Prodrug Design : Synthesize phosphate esters at the acetamide group to enhance hydrophilicity .

Q. How is synergy with existing therapeutics evaluated?

Q. What in vitro methods assess metabolic stability?

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates to test inhibition of CYP3A4/2D6 isoforms, critical for predicting drug-drug interactions .

Q. How is computational toxicology integrated into early development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.